(3-(Benzyloxy)pyridin-2-yl)methanol
Overview
Description
(3-(Benzyloxy)pyridin-2-yl)methanol is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and benzyl alcohol.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of benzyl alcohol, followed by nucleophilic substitution on the pyridine ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like LiAlH4 are frequently used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces methyl derivatives.
Substitution: Produces various substituted pyridine derivatives.
Scientific Research Applications
(3-(Benzyloxy)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)pyridin-3-yl)methanol: Similar structure but with different substitution pattern.
(3-(Benzyloxy)pyridin-4-yl)methanol: Another isomer with the benzyloxy group at a different position.
(3-(Methoxy)pyridin-2-yl)methanol: Similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(3-(Benzyloxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a benzyloxy and a hydroxymethyl group provides a versatile scaffold for further functionalization and exploration in various applications.
Properties
IUPAC Name |
(3-phenylmethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMORSSVVBCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529062 | |
Record name | [3-(Benzyloxy)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6059-29-6 | |
Record name | [3-(Benzyloxy)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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